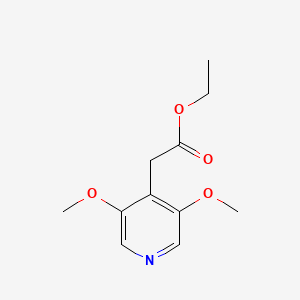
Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate typically involves the esterification of 3,5-dimethoxypyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate: is similar to other pyridine derivatives such as 3,5-dimethoxypyridine and 4-ethylpyridine.
This compound: is also compared to other esters like ethyl acetate and ethyl benzoate.
Uniqueness
What sets this compound apart is its unique combination of the pyridine ring with methoxy and ester functional groups. This structure imparts specific chemical properties and reactivity that are valuable in various research applications .
Biological Activity
Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyridine ring, which is a common structural motif in many bioactive molecules, making it an interesting subject for pharmacological exploration.
Key Features
- Pyridine Ring : The presence of the pyridine ring is significant as it often contributes to the biological activity of compounds.
- Methoxy Groups : The methoxy substituents at positions 3 and 5 enhance the lipophilicity and potentially the bioactivity of the compound.
Pharmacological Potential
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The incorporation of methoxy groups may enhance this activity by improving solubility and membrane permeability .
- Neuroprotective Effects : Research indicates that pyridine derivatives can exert neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. This is attributed to their ability to chelate metal ions and reduce oxidative stress .
The proposed mechanisms by which this compound may exert its effects include:
- Metal Chelation : Similar to other pyridine derivatives, this compound may interact with metal ions, thereby modulating oxidative stress pathways linked to neurodegeneration .
- Receptor Interaction : The compound might influence neurotransmitter receptors or enzymes involved in neurochemical signaling, although specific targets remain to be elucidated.
Case Studies and Experimental Data
- Neuroprotective Studies : A study demonstrated that similar pyridine derivatives protected dopaminergic neurons from toxins like 6-hydroxydopamine by reducing reactive oxygen species (ROS) levels. This compound could potentially exhibit comparable protective effects due to its structural similarities .
- Antimicrobial Assays : In vitro tests have shown that related compounds possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of this compound needs further investigation to quantify its antimicrobial potency .
Comparative Analysis
| Compound | Antimicrobial Activity | Neuroprotective Effect |
|---|---|---|
| This compound | TBD | TBD |
| Similar Pyridine Derivative A | Moderate | Significant |
| Similar Pyridine Derivative B | High | Moderate |
Note: TBD = To Be Determined based on further studies.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)5-8-9(14-2)6-12-7-10(8)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
BCAPCFVNQGLHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















